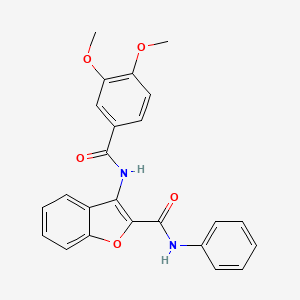

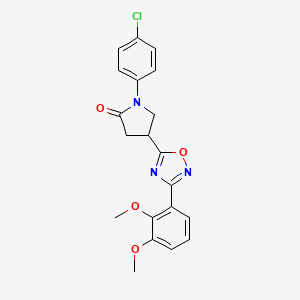

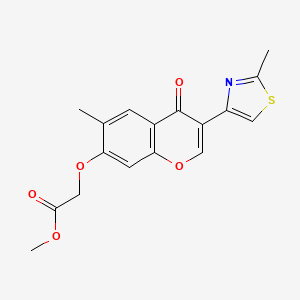

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The tolyl group in your compound is a p-tolyl group, which means the methyl group is at the opposite end of the ring from where it attaches to the rest of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the groups present in it. For example, tolyl groups are considered nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen

Methylglyoxal and Related Compounds

Methylglyoxal (MG) is a highly reactive compound formed in organisms and is a key player in the modification of proteins, leading to advanced glycation end-products. These modifications are associated with diabetes complications and neurodegenerative diseases. MG is also present in foods and can accumulate in the body due to fasting, metabolic disorders, or intake over time, potentially causing degenerative changes or exhibiting anticancer activity. Its detection and quantification in biological samples are crucial for understanding its roles and effects (Nemet, Varga-Defterdarović, & Turk, 2006).

Imidazole Derivatives

Imidazole derivatives, including those with substituted acetate groups, are synthesized for various applications. These compounds can be transformed through reactions with primary amines to form acetamides, showcasing their versatility in chemical synthesis and potential applications in scientific research (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

N-Heterocyclic Carbene Catalysts

N-Heterocyclic carbenes (NHC) are utilized as catalysts in transesterification/acylation reactions, demonstrating the importance of imidazole-based compounds in facilitating efficient chemical transformations. These catalysts enable the acylation of alcohols with esters, showcasing their potential in synthetic organic chemistry and industrial applications (Grasa, Kissling, & Nolan, 2002).

Antihypertensive and Antiprotozoal Agents

Some derivatives of thiazoles and imidazoles have been evaluated for their antihypertensive α-blocking activity, demonstrating the potential of these compounds in medical research for developing new therapeutic agents. These studies highlight the chemical versatility and biological relevance of imidazole derivatives in designing drugs with specific pharmacological activities (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Corrosion Inhibition

Imidazoline and its derivatives have been explored for their roles in inhibiting corrosion in metals, indicating the practical applications of these compounds in industrial settings. This research underscores the importance of understanding the electrochemical behaviors of imidazoline compounds for their potential use as corrosion inhibitors, contributing to the maintenance and longevity of metal structures (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Eigenschaften

IUPAC Name |

methyl 2-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-4-6-12(7-5-11)13-8-18-16(23-10-14(20)17-2)19(13)9-15(21)22-3/h4-8H,9-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXCMCDPDVIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2739835.png)